(6R)-8-Chloro-6-hydroxyoctanoic acid is a chiral compound with the molecular formula and a CAS number of 90435-60-2. This compound features a chlorinated hydroxyl group, which contributes to its biological activity and potential applications in pharmaceuticals. The compound is primarily classified as a fatty acid derivative and is notable for its enantiomeric forms, which can exhibit different biological activities.
(6R)-8-Chloro-6-hydroxyoctanoic acid can be sourced from chemical synthesis processes involving specific chiral intermediates. It is classified under the broader category of chlorinated fatty acids, which are known for their various biological activities, including antimicrobial and anti-inflammatory properties. The compound's classification is significant in medicinal chemistry, where its stereochemistry plays a crucial role in its interaction with biological targets.
The synthesis of (6R)-8-chloro-6-hydroxyoctanoic acid typically involves the enzymatic reduction of prochiral keto compounds. One notable method includes:
This method allows for high yields and selectivity towards the desired enantiomer, making it an efficient approach to synthesize this compound .
The molecular structure of (6R)-8-chloro-6-hydroxyoctanoic acid consists of a long hydrocarbon chain with a hydroxyl group at the sixth carbon and a chlorine atom at the eighth carbon. The structural formula can be represented as follows:
(6R)-8-Chloro-6-hydroxyoctanoic acid can participate in various chemical reactions typical for fatty acids:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with specific functionalities .
The mechanism of action for (6R)-8-chloro-6-hydroxyoctanoic acid involves its interaction with biological membranes and proteins due to its amphiphilic nature. It may influence cellular processes such as:
Data on specific interactions at the molecular level are still under investigation but suggest that stereochemistry plays a pivotal role in its efficacy .
Relevant analyses indicate that variations in temperature and pH can significantly affect its stability and reactivity .
(6R)-8-Chloro-6-hydroxyoctanoic acid has several scientific applications:
Its unique properties make it a valuable candidate for further research in medicinal chemistry and biochemistry .
The C6 R-stereocenter confers exceptional utility to this compound in synthesizing enantiopure pharmaceuticals. Its bifunctional reactivity enables simultaneous participation in nucleophilic displacement (C8 chloride) and electrophilic activation (C1 carboxylic acid) reactions, facilitating ring closure and chain extension under stereoretentive conditions. Key applications include:
Table 2: Enzymatic Systems for Synthesizing (6R)-8-Chloro-6-hydroxyoctanoic Acid Esters
| Enzyme Source | Substrate | Conversion (%) | ee (%) | Cofactor System |
|---|---|---|---|---|
| Lactobacillus brevis ADH | Methyl 8-chloro-6-oxooctanoate | >99 | >98 (R) | NADP⁺/FDH/formate |
| Thermoanaerobacter ADH | Ethyl 8-chloro-6-oxooctanoate | 95 | 97 (R) | NADP⁺/glucose dehydrogenase |
This chiral building block is indispensable for synthesizing dithiolane-containing therapeutics, particularly R-α-lipoic acid (thioctic acid), a mitochondrial cofactor with antioxidant and anti-inflammatory properties. The synthetic route leverages both functional groups:
The mechanistic significance of the R-stereocenter was elucidated in Russian Patent RU2176641C2, demonstrating that (6R)-configured precursors yield R-α-lipoic acid with >99.5% enantiopurity. This stereospecificity arises from the inversion-free SN₂ mechanism during cyclization [3].
The synthesis of this compound has evolved from chemical resolution to enzymatic and asymmetric catalytic methods:
Table 3: Evolution of Synthetic Methods for (6R)-8-Chloro-6-hydroxyoctanoic Acid
| Synthetic Era | Method | Max Yield | ee (%) | Key Limitation |
|---|---|---|---|---|
| 1980s–1990s | Diastereomeric salt resolution | 28% | 90 | Low yield, multiple steps |
| 2000–2010 | Wild-type ADH reduction | 75% | 95 | Cofactor cost, enzyme stability |
| 2010–Present | Engineered ADH/cofactor recycle | 92% | >99 | Substrate inhibition at >1M |
CAS No.: 28008-55-1
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 21416-14-8